(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: . This compound features a thiophene ring substituted with a chloro group and a carboxamide group, and it is linked to a benzo[d]thiazole moiety.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
For instance, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
For instance, some benzothiazole derivatives have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, suggesting good bioavailability .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Thiophene Core: : The thiophene ring is synthesized through a cyclization reaction involving 2-aminothiophene and an appropriate aldehyde or ketone.
Chlorination: : The thiophene core is chlorinated at the 5-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzo[d]thiazole Moiety: : The benzo[d]thiazole ring is formed through a condensation reaction between o-aminobenzoic acid and thionyl chloride.
Coupling Reaction: : The chlorinated thiophene is then coupled with the benzo[d]thiazole moiety using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carboxamide Formation: : Finally, the carboxamide group is introduced using an amine source and a coupling agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the chloro group using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted thiophenes or benzo[d]thiazoles.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: : Studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the benzo[d]thiazole moiety. Similar compounds include:
5-chlorothiophene-2-carboxamide: : Lacks the benzo[d]thiazole moiety.
N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: : Lacks the chloro group at the 5-position.
5-chloro-N-(benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: : Lacks the methyl groups on the benzo[d]thiazole ring.
Properties
IUPAC Name |
5-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-8-3-4-9-11(7-8)20-14(17(9)2)16-13(18)10-5-6-12(15)19-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMEBUSBNYQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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